

Alrizomadlin malignant peripheral nerve sheath tumor MPNST

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Compound Focus: Alrizomadlin

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Introduction to MPNST and Therapeutic Challenges

Malignant peripheral nerve sheath tumors (MPNSTs) are rare, aggressive soft tissue sarcomas with limited treatment options and poor prognosis, representing the leading cause of mortality in neurofibromatosis type 1 (NF1) patients [1] [2]. These tumors have an incidence of approximately 1.5 cases per million per year in the general population, but NF1 patients face a lifetime risk of 8-13% [3]. The 5-year survival rate ranges from 30-60% for localized disease but drops dramatically for metastatic cases [1]. MPNSTs exhibit complex molecular pathogenesis characterized by frequent inactivation of tumor suppressor genes including NF1, CDKN2A, TP53, and components of the polycomb repressive complex 2 (PRC2) such as SUZ12 and EED [2] [4]. Despite surgical advances, systemic treatment options remain limited, with conventional anthracycline-based chemotherapy offering modest benefit [1]. This underscores the critical need for novel targeted therapies that address the specific molecular vulnerabilities of MPNST.

Alrizomadlin: Mechanism of Action and Rationale for MPNST

Alrizomadlin (APG-115) is a novel, potent, small-molecule, orally bioavailable MDM2-p53 antagonist that blocks the MDM2-p53 protein-protein interaction, thereby reactivating p53-mediated apoptosis in tumor

cells harboring wild-type TP53 [5] [6]. The therapeutic rationale for investigating **alrizomadlin** in MPNST stems from several key observations:

- **TP53 pathway dysregulation:** Although TP53 mutations occur in a subset of MPNSTs, many tumors retain wild-type TP53 function that can be therapeutically targeted [4].
- **Synergistic immunomodulatory effects:** Preclinical studies demonstrate that MDM2 inhibitors can shift tumor-associated macrophages from the immunosuppressive M2 phenotype to antitumor M1 polarization and enhance T-cell-mediated antitumor immunity [6].
- **Combination potential:** **Alrizomadlin** has shown synergy with PD-1/PD-L1 checkpoint inhibitors by reversing tumor immune escape mechanisms, creating a more favorable tumor microenvironment for immunotherapy [6].

Table 1: Key Characteristics of **Alrizomadlin** (APG-115)

Parameter	Description
Molecular target	MDM2-p53 protein-protein interaction
Mechanism of action	Reactivates p53-mediated apoptosis
Administration route	Oral
Recommended phase 2 dose	150 mg once daily (2 weeks on/1 week off in 21-day cycles)
Development status	Phase II clinical trials
Key combinations	PD-1 inhibitors (pembrolizumab, toripalimab)

Clinical Evidence in MPNST

Efficacy Data

Recent clinical trials demonstrate promising activity of **alrizomadlin** in MPNST. Updated findings from a Phase II study presented at ASCO 2025 reported outcomes across multiple sarcoma subtypes [5]:

Table 2: Clinical Efficacy of **Alrizomadlin** in MPNST from Phase II Trials

Treatment Regimen	Patient Population	Sample Size	ORR	DCR	Key Responses
Alrizomadlin monotherapy	Advanced MPNST	5	Not reported	80% (4/5)	4 patients with stable disease
Alrizomadlin + PD-1 inhibitor	Advanced MPNST	2	100% (2/2)	100% (2/2)	PR with PFS >60 weeks and >96 weeks

In the monotherapy cohort, 4 of 5 MPNST patients achieved stable disease, yielding a disease control rate (DCR) of 80%. Notably, in the combination cohort, two MPNST patients treated with **alrizomadlin** plus toripalimab (a PD-1 inhibitor) achieved confirmed partial responses with remarkably prolonged progression-free survival exceeding 60 and 96 weeks, respectively [5]. These responses are particularly significant given the historically poor outcomes in advanced MPNST and the limited efficacy of conventional therapies.

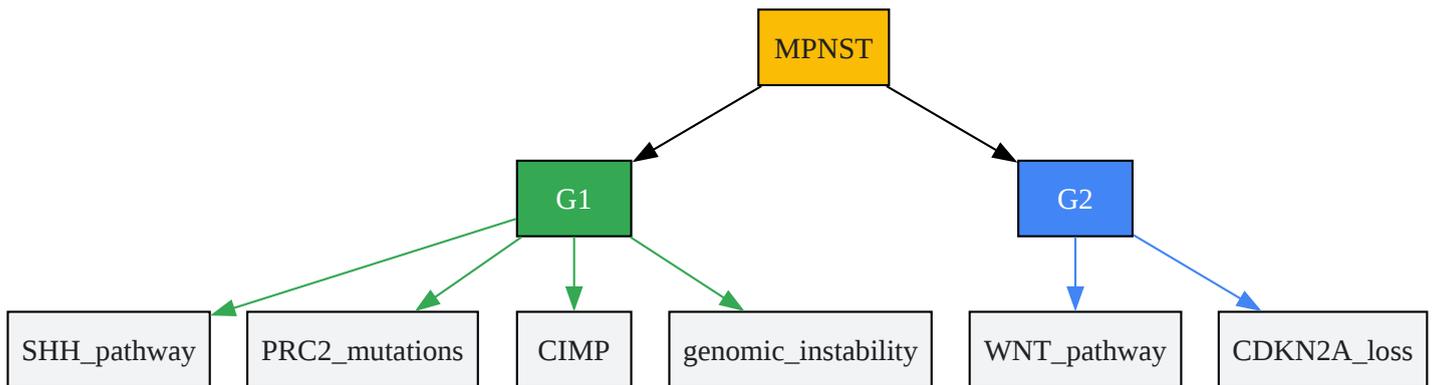
Earlier phase Ib/II data investigating **alrizomadlin** with pembrolizumab in MPNST patients (n=6) demonstrated an objective response rate (ORR) of 16.7% and DCR of 66.7%, providing preliminary evidence of combinatorial activity [6].

Safety Profile

Treatment with **alrizomadlin**, particularly in combination with PD-1 inhibitors, demonstrates a manageable safety profile. The most frequent treatment-related adverse events (AEs) include thrombocytopenia, nausea, vomiting, fatigue, and decreased appetite [5] [6]. In the ASCO 2025 data, grade 3 or higher treatment-related AEs occurred in 33.3% of patients receiving monotherapy and 44.4% of those receiving combination therapy. Treatment-related serious AEs were reported in 12.5% (monotherapy) and 29.6% (combination) of patients, with a small proportion discontinuing due to treatment-related AEs (4.2% and 3.7%, respectively) [5].

Molecular Subtypes of MPNST and Implications for Targeted Therapy

Recent multiplatform molecular profiling has revealed two distinct MPNST subgroups with unique therapeutic vulnerabilities [7]:



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Figure 1: Molecular classification of MPNST subtypes and their characteristic features. MPNST-G1 exhibits Sonic Hedgehog pathway activation, PRC2 mutations, CpG island methylator phenotype (CIMP), and genomic instability. MPNST-G2 shows WNT pathway activation and CDKN2A loss.

The identification of these distinct molecular subtypes has important implications for **alrizomadlin** development:

- **MPNST-G1:** Characterized by Sonic Hedgehog (SHH) pathway activation, PRC2 mutations (SUZ12/EED), CpG island methylator phenotype (CIMP), and greater genomic instability. These tumors demonstrate significantly worse progression-free survival compared to MPNST-G2 (median PFS 0.6 vs 1.4 years) [7].
- **MPNST-G2:** Defined by WNT/ β -catenin/CCND1 pathway activation and fewer chromosomal alterations [7].

The differential response to **alrizomadlin** across these subtypes remains an active investigation area, with potential enhanced efficacy in tumors with wild-type TP53 and intact upstream signaling pathways.

Experimental Protocols

In Vitro Assessment of Alrizomadlin Sensitivity

Purpose: To evaluate the cytotoxic effects of **alrizomadlin** on MPNST cell lines and primary cultures.

Materials:

- MPNST cell lines (e.g., ST88-14, S462, T265) and primary patient-derived cells
- **Alrizomadlin** stock solution (10 mM in DMSO)
- Cell culture reagents and appropriate media
- Cell viability assay kits (MTT, CellTiter-Glo)
- Apoptosis detection reagents (Annexin V/PI)
- Western blot equipment and antibodies (p53, p21, MDM2, PARP, caspase-3)

Procedure:

- Culture MPNST cells in appropriate conditions and plate in 96-well plates (3,000-5,000 cells/well)
- After 24 hours, treat with **alrizomadlin** concentration range (0.1-50 μ M) including vehicle control
- Assess cell viability at 72h using CellTiter-Glo luminescent assay
- Calculate IC50 values using nonlinear regression analysis
- For apoptosis analysis, treat cells with IC50 and 2 \times IC50 concentrations for 24-48h
- Harvest cells and stain with Annexin V-FITC and propidium iodide
- Analyze by flow cytometry within 1 hour
- Confirm mechanism via Western blot for p53 pathway activation and cleavage of PARP/caspase-3

In Vivo Efficacy Studies

Purpose: To evaluate antitumor activity of **alrizomadlin** alone and in combination in patient-derived xenograft (PDX) models of MPNST.

Materials:

- Immunocompromised mice (NSG or nude strains)
- MPNST PDX models with characterized molecular features
- **Alrizomadlin** for oral administration
- PD-1 inhibitor for intraperitoneal injection
- Calipers for tumor measurement
- Micro-CT imaging equipment

Procedure:

- Implant MPNST PDX fragments (~30 mm³) subcutaneously into flanks of 6-8 week old mice
- Randomize mice into treatment groups (n=8-10) when tumors reach 150-200 mm³
- Administer treatments:
 - Vehicle control
 - **Alrizomadlin** (150 mg/kg) orally daily, 2 weeks on/1 week off
 - PD-1 inhibitor (10 mg/kg) intraperitoneally twice weekly
 - Combination therapy
- Monitor tumor dimensions 2-3 times weekly using calipers
- Calculate tumor volume: $V = (\text{length} \times \text{width}^2)/2$
- Record body weights twice weekly to assess toxicity
- At study endpoint, harvest tumors for immunohistochemical and molecular analysis
- Perform statistical analysis using two-way ANOVA with post-hoc tests

Biomarker Analysis Protocol

Purpose: To identify predictive biomarkers of response to **alrizomadlin** in MPNST.

Materials:

- Pre- and post-treatment tumor tissue specimens
- DNA/RNA extraction kits
- Next-generation sequencing platform
- Immunohistochemistry reagents
- Antibodies for p53, H3K27me3, PD-L1, Ki-67

Procedure:

- Extract genomic DNA and total RNA from frozen tumor tissues
- Perform whole exome sequencing to identify TP53 mutation status, NF1 loss, and PRC2 component mutations
- Conduct RNA sequencing to determine molecular subgroup (MPNST-G1 vs G2)
- Analyze PD-L1 expression by immunohistochemistry (tumor proportion score)
- Assess H3K27me3 expression by IHC as a diagnostic marker
- Correlate molecular features with treatment response using appropriate statistical tests
- Validate findings in independent cohorts

Conclusion and Future Directions

The emerging clinical data for **alrizomadlin** in MPNST represents a promising therapeutic advance for this aggressive malignancy. The combination of MDM2 inhibition with immune checkpoint blockade has demonstrated notable efficacy in early-phase trials, including durable responses in heavily pretreated patients. Future research directions should include:

- **Biomarker-driven patient selection:** Validation of TP53 status, molecular subtype, and PD-L1 expression as predictive biomarkers
- **Rational combination strategies:** Evaluation of **alrizomadlin** with other targeted agents based on MPNST molecular vulnerabilities
- **Sequencing and resistance mechanisms:** Investigation of optimal treatment sequencing and mechanisms of acquired resistance
- **Expanded clinical trials:** Larger multicenter studies to confirm efficacy and establish predictive biomarkers

The integration of these research approaches will accelerate the development of effective precision medicine strategies for MPNST patients facing limited therapeutic options.

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